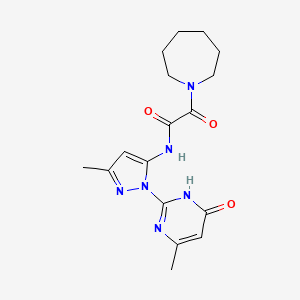
2-(azepan-1-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(azepan-1-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
BenchChem offers high-quality 2-(azepan-1-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(azepan-1-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Pyrazolo-Pyrimidine Analogues
A study described the synthesis of pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent, highlighting a key step involving palladium-catalyzed C-C coupling. These compounds were explored for in vitro cell growth inhibitory activity, indicating potential applications in cancer research (Taylor & Patel, 1992).
Antimicrobial and Anticancer Compounds
Another study focused on the synthesis and evaluation of new heterocycles incorporating the antipyrine moiety, which exhibited antimicrobial activities. This research contributes to the development of new antimicrobial agents (Bondock et al., 2008).
Chemosterilants in Pest Control
Research into chemosterilants for pest control found that compounds with aziridine groups, including those with azepine structures, effectively sterilized certain pests, highlighting their potential use in agricultural pest management (Flint et al., 1968).
Chemical Synthesis and Characterization
Diastereoisomeric Forms and Molecular Structures
Investigations into the synthesis of diastereoisomeric forms of certain compounds and their molecular and supramolecular structures have been conducted, providing insights into the chemical behavior and potential applications of these compounds in drug synthesis (Quintero et al., 2016).
Novel Synthesis Methods
Studies on the synthesis of complex molecules, including azepines and pyrazoles, through innovative methods such as microwave irradiation or cyclocondensation, have been reported. These methods offer efficient pathways for creating pharmacologically relevant compounds (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
2-(azepan-1-yl)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-11-10-14(24)20-17(18-11)23-13(9-12(2)21-23)19-15(25)16(26)22-7-5-3-4-6-8-22/h9-10H,3-8H2,1-2H3,(H,19,25)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHCYDAPNUAMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135954036 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


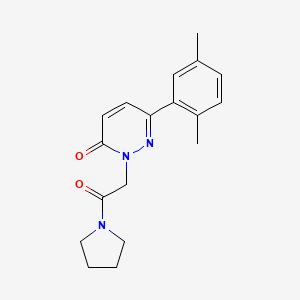
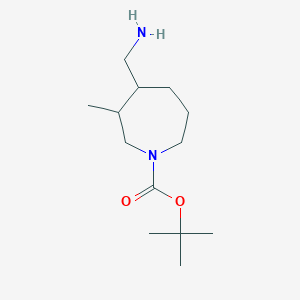

![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2685895.png)
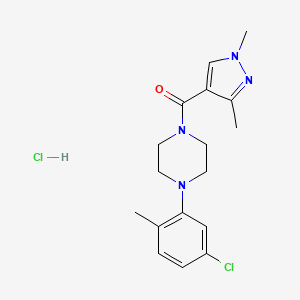

![ethyl 2-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2685901.png)

![1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2685903.png)
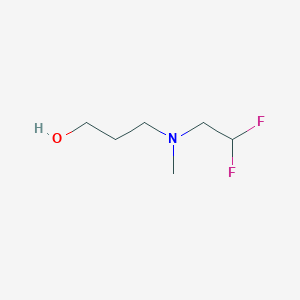

![1-{1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2685907.png)
![N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2685908.png)